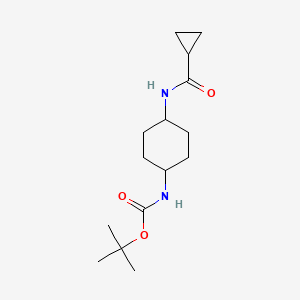
5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonyl chloride derivative that has been synthesized through a complex process, and it has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the inhibition of specific enzymes in the body. This compound has been found to bind to the active site of carbonic anhydrase and acetylcholinesterase, thereby preventing the normal functioning of these enzymes. This inhibition can lead to a decrease in the production of certain compounds, such as carbonic acid and acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase and acetylcholinesterase by this compound can have various biochemical and physiological effects. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of carbonic acid, which can affect the pH balance in the body. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect various physiological processes, including muscle contraction and cognitive function.
实验室实验的优点和局限性
The use of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride in lab experiments has several advantages and limitations. One advantage is its ability to selectively inhibit specific enzymes, which can be useful in the development of potential therapeutic agents. However, the complex synthesis process and the potential toxicity of this compound can limit its use in certain experiments. Additionally, the lack of information on its long-term effects and potential side effects can make it difficult to use in clinical studies.
未来方向
There are several future directions for research on 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and glaucoma. Another direction is to explore its potential as a tool for studying the inhibition of specific enzymes and its effects on various physiological processes. Additionally, further research is needed to determine the long-term effects and potential side effects of this compound.
合成方法
The synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding sulfonyl chloride derivative through the use of thionyl chloride. The final product is obtained through purification and isolation techniques.
科学研究应用
The unique properties of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride make it a valuable tool for scientific research. This compound has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. These properties have led to its use in the development of potential therapeutic agents for the treatment of various diseases, including Alzheimer's disease and glaucoma.
属性
IUPAC Name |
1-methyl-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-7(2)5-15-6-8-9(16(10,13)14)4-11-12(8)3/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOISBUZSATNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2904088.png)

![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2904093.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)
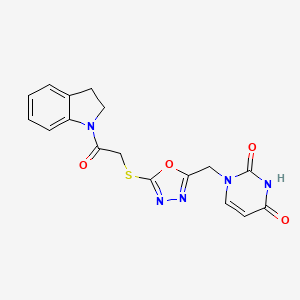

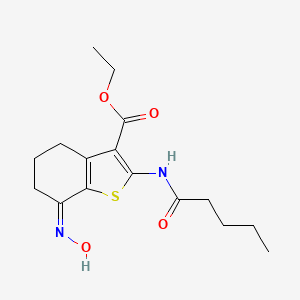
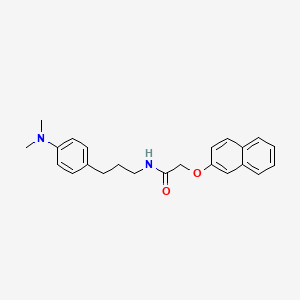

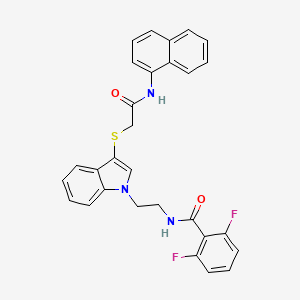
![N-(3-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2904105.png)

![5-(3-bromobenzoyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2904107.png)
